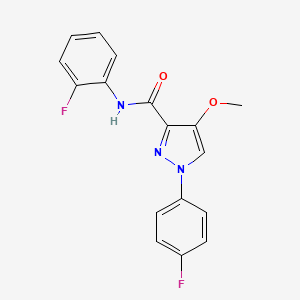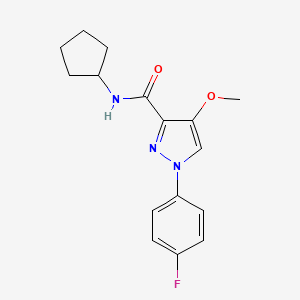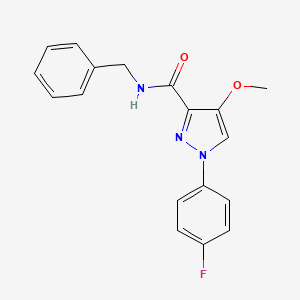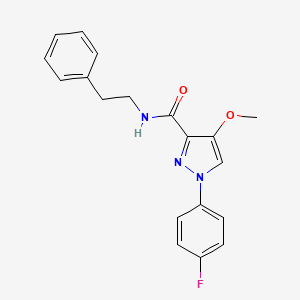
N-(2-fluorophenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Fluorophenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide (FMPP) is an important heterocyclic compound that has been widely studied in recent years. It is a pyrazole derivative that has been used in various scientific research applications, including as a synthetic intermediate in organic synthesis, as a potential drug candidate, and as a tool for biochemical and physiological studies.
科学研究应用
N-(2-fluorophenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide has been used in a variety of scientific research applications. It has been used as a synthetic intermediate in organic synthesis, as a potential drug candidate, and as a tool for biochemical and physiological studies. This compound has also been used in the synthesis of a variety of other compounds, such as 2-fluorophenyl-4-methoxy-1H-pyrazole-3-carboxamide, 4-fluorophenyl-2-methoxy-1H-pyrazole-3-carboxamide, and 3-fluoro-4-methoxy-1H-pyrazole-3-carboxamide.
作用机制
N-(2-fluorophenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide has been shown to interact with a variety of enzymes, including cyclooxygenase-2 (COX-2), a key enzyme involved in inflammation, and the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of leukotrienes. This compound has also been shown to inhibit the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory, analgesic, and antinociceptive effects. It has also been shown to possess antioxidant, antidiabetic, and anti-Alzheimer’s disease activity. In addition, this compound has been shown to have anti-cancer activity, with potential applications in the treatment of various types of cancer.
实验室实验的优点和局限性
N-(2-fluorophenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide is a relatively stable compound, making it suitable for use in laboratory experiments. It is also relatively easy to synthesize and can be purified by column chromatography and recrystallization. However, this compound is a relatively new compound and its effects on humans and animals are not yet fully understood.
未来方向
Future research on N-(2-fluorophenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide could focus on further elucidating its mechanism of action, exploring its potential applications in the treatment of various diseases, and investigating its effects on humans and animals. In addition, further research could be conducted to explore the potential of this compound as a drug candidate and to identify new synthetic methods for its production. Finally, further research could be conducted to explore the potential of this compound as an intermediate in organic synthesis.
合成方法
N-(2-fluorophenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide can be synthesized via a variety of methods, including the reaction of 2-fluorophenylmagnesium bromide and 4-fluorophenylmagnesium bromide with 1H-pyrazole-3-carboxamide. The reaction is typically carried out in anhydrous benzene at a temperature of 80-100 °C for a period of 12-24 hours. The resulting product is then purified by column chromatography and recrystallization.
属性
IUPAC Name |
N-(2-fluorophenyl)-1-(4-fluorophenyl)-4-methoxypyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F2N3O2/c1-24-15-10-22(12-8-6-11(18)7-9-12)21-16(15)17(23)20-14-5-3-2-4-13(14)19/h2-10H,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRVLWXVVAXYVMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN(N=C1C(=O)NC2=CC=CC=C2F)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(dimethylamino)ethyl]-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide](/img/structure/B6529766.png)


![N-[2-(cyclohex-1-en-1-yl)ethyl]-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide](/img/structure/B6529786.png)
![N-[(2-chlorophenyl)methyl]-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide](/img/structure/B6529794.png)
![1-(4-fluorophenyl)-4-methoxy-N-[(4-methoxyphenyl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B6529801.png)
![1-(4-fluorophenyl)-N-[(furan-2-yl)methyl]-4-methoxy-1H-pyrazole-3-carboxamide](/img/structure/B6529803.png)
![1-(4-fluorophenyl)-4-methoxy-N-[(thiophen-2-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B6529808.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide](/img/structure/B6529823.png)

![N-[4-(dimethylamino)phenyl]-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide](/img/structure/B6529851.png)
![methyl 4-[1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-amido]benzoate](/img/structure/B6529859.png)